molecular formula C10H10N2 B3357697 2-[(E)-prop-1-enyl]-1H-benzimidazole CAS No. 7464-22-4

2-[(E)-prop-1-enyl]-1H-benzimidazole

Cat. No.: B3357697
CAS No.: 7464-22-4
M. Wt: 158.2 g/mol
InChI Key: LGWRNIXKHGASPF-GORDUTHDSA-N
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Description

2-[(E)-prop-1-enyl]-1H-benzimidazole (CAS 105259-40-3) is a high-purity chemical compound with a molecular formula of C 10 H 10 N 2 and a molecular weight of 158.20 g/mol . This benzimidazole derivative features a specific (E)-configuration of its propenyl double bond, a stereochemistry confirmed by X-ray crystallographic studies on closely related molecules . The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purine nucleotides, which allows it to interact readily with biological polymers . This makes it an invaluable building block for researchers developing novel therapeutic agents. Benzimidazole derivatives demonstrate a wide spectrum of pharmacological activities, with significant research focus on their potential as anticancer agents . These compounds can act through various mechanisms, including topoisomerase inhibition, DNA intercalation, and targeting specific oncogenic pathways . Furthermore, structural analogues, particularly 2-substituted benzimidazoles, have shown promising antimicrobial and antifungal properties in research settings, making this compound a candidate for infectious disease research . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-prop-1-enyl]-1H-benzimidazole
Source PubChem
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InChI

InChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3,(H,11,12)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWRNIXKHGASPF-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419677
Record name NSC403382
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-22-4
Record name NSC403382
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Record name NSC403382
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Record name 2-(1-PROPENYL)BENZIMIDAZOLE
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Synthetic Methodologies for 2 E Prop 1 Enyl 1h Benzimidazole and Analogous Structures

Historical Perspectives on Benzimidazole (B57391) Synthesis

The history of benzimidazole synthesis dates back to the 19th century. The first synthesis of a benzimidazole derivative, 2,5-dimethylbenzimidazole, was reported by Hoebrecker in 1872 through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. Shortly after, in 1875, Ladenburg reported a more direct method by heating 3,4-diaminotoluene (B134574) with acetic acid. These early methods laid the groundwork for the development of more general and efficient synthetic routes. The most fundamental and enduring approach, known as the Phillips condensation, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions, typically in refluxing hydrochloric acid. This method, however, often requires harsh conditions and long reaction times. Another foundational approach is the Weidenhagen synthesis, which utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. These pioneering efforts established o-phenylenediamines and a one-carbon electrophile as the key building blocks for the benzimidazole core, a strategy that remains central to modern synthetic approaches.

Classical Approaches to 2-Substituted Benzimidazoles

The classical methods for synthesizing 2-substituted benzimidazoles, including those with alkenyl groups like 2-[(E)-prop-1-enyl]-1H-benzimidazole, primarily rely on condensation and subsequent cyclization reactions.

Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acids

The most direct and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. iosrjournals.org For the synthesis of this compound, the logical precursors are o-phenylenediamine and (E)-crotonaldehyde (for the aldehyde route) or (E)-crotonic acid (for the carboxylic acid route).

The reaction with an aldehyde, such as crotonaldehyde (B89634), proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. This reaction often requires an oxidizing agent to facilitate the final aromatization step. A variety of oxidants have been employed, including nitrobenzene, air, iodine, and hydrogen peroxide. organic-chemistry.org For instance, a simple and efficient procedure for the synthesis of substituted benzimidazoles involves the one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H₂O₂ and HCl in acetonitrile (B52724) at room temperature, affording excellent yields in a short reaction time. organic-chemistry.org

The condensation with a carboxylic acid, like crotonic acid, typically requires acidic conditions and often elevated temperatures to drive the dehydration and cyclization. Polyphosphoric acid (PPA) is a common medium for this transformation, acting as both a catalyst and a dehydrating agent.

The table below summarizes representative examples of the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles.

o-Phenylenediamine DerivativeAldehydeCatalyst/ConditionsProductYield (%)Reference
o-PhenylenediamineBenzaldehydeNH4Cl, CHCl3, rt, 4h2-Phenyl-1H-benzimidazole92 nih.gov
o-Phenylenediamine4-MethylbenzaldehydeNH4Cl, CHCl3, rt, 4h2-(p-Tolyl)-1H-benzimidazole88 nih.gov
o-Phenylenediamine4-MethoxybenzaldehydeNH4Cl, CHCl3, rt, 4h2-(4-Methoxyphenyl)-1H-benzimidazole85 nih.gov
o-Phenylenediaminem-NitrobenzaldehydeH5IO6-SiO2, ACN, rt, 15 min2-(3-Nitrophenyl)-1H-benzimidazole95 nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization is a key step in many benzimidazole syntheses, particularly when starting from aldehydes. In this process, the intermediate formed from the condensation of o-phenylenediamine and the aldehyde undergoes an intramolecular cyclization followed by oxidation to form the aromatic benzimidazole ring. Various oxidizing systems have been developed to promote this transformation efficiently.

For example, hypervalent iodine reagents can be used as oxidants for the one-step synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes under mild conditions, resulting in high yields and short reaction times. organic-chemistry.org Another approach utilizes D-glucose as a renewable C1 synthon in an oxidative cyclization with o-phenylenediamines in water, highlighting a green chemistry perspective. nih.gov Molecular iodine in the presence of a base is another effective system for mediating the oxidative cyclization of in situ-formed imines from aldehydes and o-phenylenediamines. organic-chemistry.org

The following table presents examples of oxidative cyclization reactions for the synthesis of 2-substituted benzimidazoles.

o-Phenylenediamine DerivativeAldehyde/Carbon SourceOxidant/CatalystSolventTemperature (°C)Yield (%)Reference
o-PhenylenediamineVarious aryl aldehydesHypervalent iodineNot specifiedNot specifiedHigh organic-chemistry.org
o-PhenylenediamineD-GlucoseTfOH, TBHPWater100up to 90 nih.gov
o-PhenylenediamineVarious aldehydesH2O2/TiO2 P25Solvent-freeNot specifiedExcellent researchgate.net
o-PhenylenediamineBenzaldehydeAirEthanolRoom TempGood researchgate.net

Advanced Synthetic Strategies for 2-Substituted Benzimidazoles

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric oxidants, advanced synthetic strategies have been developed. These often involve the use of catalysts to improve efficiency, selectivity, and sustainability.

Catalytic Methods

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of benzimidazoles has greatly benefited from the development of novel catalytic systems. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity. For the synthesis of 2-substituted benzimidazoles, various transition metal complexes have been employed. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the condensation of o-phenylenediamines with aldehydes. researchgate.net

Copper-catalyzed reactions have also been extensively studied. A notable example is the use of a copper(I) catalyst for a three-component coupling reaction of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to produce 1,2-disubstituted benzimidazoles. While this method yields a different substitution pattern, it highlights the versatility of copper catalysis in constructing the benzimidazole core.

The following table provides examples of homogeneous catalytic systems used in the synthesis of 2-substituted benzimidazoles.

ReactantsCatalystSolventConditionsProductYield (%)Reference
o-Phenylenediamine, BenzaldehydeSc(OTf)3AcetonitrileReflux2-Phenyl-1H-benzimidazoleGood researchgate.net
o-Phenylenediamine, various aldehydes[DodecIm][HSO4]Not specifiedMild2-Substituted benzimidazolesHigh nih.gov
o-Phenylenediamine, various aldehydesp-Toluenesulfonic acidSolvent-free, grindingNot specified1,2-Disubstituted benzimidazolesHigh nih.gov
Heterogeneous Catalysis and Nanocatalysis for Enhanced Efficiency

Heterogeneous catalysts and nanocatalysts offer significant advantages in the synthesis of benzimidazoles, including ease of separation, reusability, and often milder reaction conditions. These catalysts are pivotal in developing sustainable industrial processes.

The synthesis of 2-substituted benzimidazoles, including alkenyl derivatives like this compound, is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. Various heterogeneous and nanocatalytic systems have been developed to facilitate this transformation with high efficiency.

For instance, gold nanoparticles (AuNPs) supported on titanium dioxide (Au/TiO₂) have been demonstrated as effective catalysts for the synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at room temperature. nih.gov This methodology, when applied to the synthesis of the target compound, would involve the reaction of o-phenylenediamine with crotonaldehyde in a solvent mixture like chloroform (B151607) and methanol. nih.gov The high surface area and unique electronic properties of the gold nanoparticles activate the aldehyde for nucleophilic attack by the diamine, leading to cyclization. nih.gov

Another notable example is the use of engineered magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS). This nanocatalyst has been successfully employed for the synthesis of benzimidazole derivatives from various aromatic and aliphatic aldehydes at ambient temperatures, offering excellent yields in shorter reaction times. nih.gov The basic sites on the MgO surface are believed to play a crucial role in catalyzing the condensation and subsequent cyclization steps. nih.gov

Magnetic nanoparticles have also emerged as highly effective and easily recoverable catalysts. For example, sulfonated ethylenediamine (B42938) supported on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄) has been used as a solid acid catalyst for the cyclocondensation of o-phenylenediamine with aromatic aldehydes in refluxing ethanol. nih.gov Similarly, zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been utilized under ultrasonic irradiation to promote the one-pot synthesis of benzimidazole derivatives. researchgate.net These magnetic catalysts can be readily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and allowing for multiple catalyst recycles without significant loss of activity. nih.govresearchgate.net

CatalystAldehyde ExampleSolventConditionsYield (%)Reference
Au/TiO₂4-MethylbenzaldehydeCHCl₃:MeOH (3:1)25 °C, 2 hHigh nih.gov
MgO@DFNSVarious aldehydesAcetonitrileAmbient Temp.Good to Excellent nih.gov
Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄BenzaldehydeEthanolReflux96 nih.gov
ZnFe₂O₄BenzaldehydeEthanolUltrasonic, 22-28 min88-92 researchgate.net
Silica Supported Periodic Acid (H₅IO₆-SiO₂)4-ChlorobenzaldehydeMethanolReflux, 1.5 h94 nih.gov
Metal-Free Catalytic Approaches

To circumvent the potential toxicity and cost associated with metal catalysts, metal-free synthetic strategies have gained considerable attention. These methods often rely on the use of organocatalysts or simple organic reagents to promote the desired transformations.

A straightforward, metal-free approach for the synthesis of benzimidazoles involves the use of a base like potassium carbonate (K₂CO₃) in water. This method has been successfully applied to the intramolecular cyclization of N-(2-iodoaryl)benzamidines to yield benzimidazole derivatives. nih.gov While this specific precursor differs from the direct condensation of o-phenylenediamine and an aldehyde, it highlights the potential of simple, metal-free conditions.

More directly applicable to the synthesis of this compound is the use of an organic salt such as ammonium (B1175870) acetate (B1210297) (NH₄OAc) in ethanol. This system has been shown to be highly selective for the synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine derivatives and aromatic aldehydes, with products obtained in excellent yields after simple evaporation of the solvent and recrystallization. beilstein-journals.org

Iodine-mediated synthesis is another effective metal-free approach. Molecular iodine can catalyze the oxidative cyclization of the Schiff base intermediate formed from o-phenylenediamine and an aldehyde. This method is often carried out under mild conditions and provides good to excellent yields of the desired benzimidazole derivatives.

Catalyst/PromoterAldehyde ExampleSolventConditionsYield (%)Reference
K₂CO₃N-(2-iodoaryl)benzamidineWater100 °C, 30 hModerate to High nih.gov
NH₄OAcBenzaldehydeEthanol-Excellent beilstein-journals.org

Green Chemistry Principles in Benzimidazole Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For benzimidazole synthesis, this often involves the use of alternative energy sources, solvent-free conditions, and mechanochemistry.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and improve yields. In the context of benzimidazole synthesis, microwave-assisted methods have been developed for the condensation of o-phenylenediamines with various aldehydes.

For instance, a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles has been achieved using erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst under microwave irradiation in solvent-free conditions. nih.gov This method allows for the formation of the desired products in as little as 5 minutes with excellent selectivity and yields. nih.gov The use of cinnamaldehyde, an α,β-unsaturated aldehyde structurally similar to crotonaldehyde, has been successfully demonstrated in this type of microwave-assisted synthesis, yielding the corresponding 2-alkenyl benzimidazole. rsc.org

Another green approach combines microwave irradiation with a catalyst in an aqueous medium, further enhancing the environmental friendliness of the process. researchgate.net Acetic acid has also been used to promote the condensation of o-phenylenediamine with aldehydes under microwave irradiation in the absence of a metal catalyst, providing high yields of 2-aryl-1-(arylmethyl)-1H-benzimidazoles. researchgate.net

CatalystAldehyde ExampleConditionsTimeYield (%)Reference
Er(OTf)₃ (1 mol%)BenzaldehydeMW, Solvent-free5 min>96 nih.gov
Acetic AcidAromatic AldehydesMW, Air-High researchgate.net
None (Conventional)2-Acetyl Benzimidazole + Aromatic AldehydesMW, Methanol, KOH30 s - 2 min- researchgate.net
Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key principle of green chemistry. Several solvent-free methods for benzimidazole synthesis have been reported, often in conjunction with microwave irradiation or mechanochemistry.

The reaction of o-phenylenediamine with aldehydes can be carried out under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (B79036) (CAN) and hydrogen peroxide (H₂O₂) at 50 °C. This method provides excellent yields of 2-arylbenzimidazoles. researchgate.net The absence of a solvent simplifies the reaction setup and work-up, and the mild conditions are an added advantage.

Supported catalysts are also well-suited for solvent-free reactions. For example, CuO nanoparticles have been used for the condensation of o-phenylenediamine and aldehydes under solvent-free conditions, resulting in high yields in short reaction times.

CatalystAldehyde ExampleConditionsYield (%)Reference
CAN/H₂O₂Aromatic Aldehydes50 °C, Solvent-free92-98 researchgate.net
CuO nanoparticlesAromatic AldehydesSolvent-freeHigh
Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves grinding solid reactants together, often in the absence of a solvent, is an emerging green synthetic technique. This method can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis.

An efficient and versatile mechanochemical route to 2-aryl benzothiazoles and 2-substituted benzimidazoles has been developed using a simple mortar and pestle grinding method. The mechanical agitation is sufficient to promote the smooth condensation between aromatic aldehydes and o-phenylenediamine, followed by cyclization to form the benzimidazole ring. This protocol is catalyst-free, features a clean reaction profile, and requires no work-up step, with high yields achieved in short reaction times. This approach would be highly suitable for the synthesis of this compound by grinding o-phenylenediamine with crotonaldehyde.

One-Pot Multicomponent Reactions for Benzimidazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach is atom-economical and reduces the need for purification of intermediates.

An efficient one-pot, three-component process for the synthesis of benzimidazole derivatives has been developed using a catalytic amount of an Fe(III) porphyrin complex. This reaction proceeds via domino C-N bond formation and cyclization of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source, producing a variety of benzimidazole derivatives in high yields under mild conditions. The use of allyl and propargyl aldehydes in this system has been shown to be well-tolerated, suggesting that unsaturated aldehydes like crotonaldehyde would also be suitable substrates.

Another one-pot synthesis of 2-aminothiophene-linked benzimidazoles has been achieved through a modified Gewald multicomponent reaction. This involves the treatment of 2-(cyanomethyl)-benzimidazole with aldehydes and elemental sulfur. While the final product is more complex, this demonstrates the power of MCRs in rapidly building molecular complexity from simple starting materials.

Catalyst/ReagentsReactantsSolventConditionsYield (%)Reference
Fe(III) porphyrinBenzo-1,2-quinone, Aldehyde, NH₄OAc-MildHigh
Piperidine2-(Cyanomethyl)-benzimidazole, Aldehyde, SulfurEthanolReflux, 1.5 h69-86

Stereoselective Synthesis of the (E)-Prop-1-enyl Side Chain

The introduction of the (E)-prop-1-enyl group at the 2-position of the benzimidazole ring is most commonly achieved by reacting a 2-formylbenzimidazole derivative with an appropriate phosphorus-stabilized carbanion. The inherent thermodynamics of the reaction intermediates often favor the formation of the more stable (E)-alkene.

The stereochemical outcome of olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions is determined by the relative stability of the diastereomeric intermediates and the reversibility of their formation.

In the Wittig reaction , the reaction of an aldehyde with a phosphorus ylide proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. For stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide (to form the prop-1-enyl group), the reaction is typically under thermodynamic control, leading to a higher proportion of the (E)-alkene. The reversibility of the initial addition step allows for equilibration to the more stable anti-betaine/oxaphosphetane, which then collapses to form the (E)-alkene and triphenylphosphine (B44618) oxide. udel.edunih.gov The use of non-stabilized ylides, however, often leads to the (Z)-alkene due to kinetic control.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org This reaction almost exclusively yields the (E)-alkene, making it a highly reliable method for the synthesis of this compound. researchgate.netorganic-chemistry.org The mechanism involves the formation of diastereomeric intermediates, and similar to the Wittig reaction with stabilized ylides, the pathway leading to the (E)-isomer is energetically favored. organic-chemistry.org The steric hindrance between the substituents on the aldehyde and the phosphonate ester in the transition state leading to the (Z)-isomer is greater, thus favoring the formation of the (E)-product. wikipedia.orgorganic-chemistry.org The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. orgsyn.org

The E/Z ratio of the resulting alkene can be significantly influenced by several reaction parameters. By carefully tuning these conditions, the yield of the desired (E)-isomer can be maximized.

Base and Cation Effects: The choice of base used to deprotonate the phosphonium salt or phosphonate ester plays a crucial role. In the HWE reaction, weaker bases often lead to higher (E)-selectivity. The nature of the metal cation associated with the base can also influence the stereochemical outcome. For instance, lithium salts are known to sometimes decrease (E)-selectivity by promoting the formation of a more stable cis-oxaphosphetane intermediate, which leads to the (Z)-alkene. Conversely, sodium and potassium bases often favor the (E)-isomer. wikipedia.org Studies on Weinreb amide–type HWE reactions have shown that the use of iPrMgCl as a deprotonating agent can lead to high (E)-selectivity. chemrxiv.org

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the reaction intermediates and transition states. Protic solvents can stabilize the betaine intermediate in the Wittig reaction, potentially influencing the E/Z ratio. In the HWE reaction, polar aprotic solvents like DMF or THF are commonly used.

Temperature: Higher reaction temperatures generally favor the thermodynamically more stable (E)-isomer. wikipedia.org Performing the reaction at elevated temperatures allows the intermediates to equilibrate to the lower energy conformation that leads to the (E)-alkene. Conversely, lower temperatures can sometimes be used to trap the kinetically favored (Z)-isomer when using non-stabilized ylides in the Wittig reaction.

Structure of Reactants: The steric bulk of the aldehyde and the ylide/phosphonate substituents can have a significant impact on stereoselectivity. Increased steric hindrance on either reactant tends to favor the formation of the (E)-alkene to minimize steric repulsion in the transition state. wikipedia.org

The following tables summarize the general effects of various reaction conditions on the E-selectivity of the Horner-Wadsworth-Emmons reaction, a key method for synthesizing the target compound.

Table 1: Effect of Reaction Conditions on (E)-Selectivity in HWE Reactions

Parameter Condition Favoring (E)-Selectivity Rationale
Base Weaker bases (e.g., NaH, K2CO3) Promotes thermodynamic control
Cation Na+, K+ Less coordination with intermediates compared to Li+
Solvent Aprotic solvents (e.g., THF, DMF) Minimizes interference with intermediate stability
Temperature Higher temperatures Allows for equilibration to the more stable trans-intermediate

| Steric Hindrance | Increased bulk on aldehyde or phosphonate | Steric repulsion disfavors the transition state leading to the (Z)-isomer |

Table 2: Illustrative Data on (E)-Selectivity in HWE Reactions with Varying Aldehydes This table presents generalized data from studies on HWE reactions to illustrate the principles discussed.

Aldehyde Phosphonate Reagent Base Solvent Temperature (°C) (E:Z) Ratio
Benzaldehyde Triethyl phosphonoacetate NaH THF 25 >95:5
Isobutyraldehyde Triethyl phosphonoacetate NaH THF 25 90:10
Benzaldehyde Methyl 2-(dimethoxyphosphoryl)acetate LiCl/DBU Acetonitrile 23 98:2

Chemical Reactivity and Transformation Mechanisms of 2 E Prop 1 Enyl 1h Benzimidazole

Reactivity of the Benzimidazole (B57391) Heterocyclic Core

The benzimidazole core is a robust aromatic system, yet it exhibits a rich and varied reactivity. The presence of two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-3)—governs its chemical behavior. The N-1 nitrogen is typically acidic, while the N-3 nitrogen is basic, allowing for reactions with both electrophiles and nucleophiles. chemicalbook.com

N-Alkylation and N-Acylation Reactions

The N-H proton of the imidazole (B134444) ring is acidic, with a pKa of approximately 12.8, making it susceptible to deprotonation by a suitable base to form a benzimidazolide anion. chemicalbook.com This anion is a potent nucleophile and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: The reaction with alkyl halides in the presence of a base is a common method for the synthesis of N-alkylated benzimidazoles. acs.orgdiva-portal.orgnih.gov For 2-[(E)-prop-1-enyl]-1H-benzimidazole, this reaction would typically yield the N-1 alkylated product. The choice of base and solvent can influence the reaction's efficiency. Common systems include potassium carbonate in acetonitrile (B52724) or sodium hydride in tetrahydrofuran. nih.govbeilstein-journals.org Microwave irradiation has also been employed to accelerate these reactions. diva-portal.org

N-Acylation: N-acylation can be achieved by reacting the benzimidazole with acyl chlorides or acid anhydrides. organic-chemistry.org This reaction typically occurs at the more nucleophilic N-1 position. The process often involves the use of a base, such as triethylamine, to neutralize the liberated acid. reddit.com In some cases, the carboxylic acid can be activated in situ using reagents like thionyl chloride before the addition of the benzimidazole. googleapis.com Electrochemical methods have also been developed for the selective N1-acylation of benzimidazoles. organic-chemistry.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Benzimidazoles

Reaction Type Reagents Product Type Reference
N-Alkylation Alkyl halide, K₂CO₃, Acetonitrile 1-Alkyl-benzimidazole nih.gov
N-Alkylation Alkyl halide, NaH, THF 1-Alkyl-benzimidazole beilstein-journals.org
N-Acylation Acyl chloride, Triethylamine 1-Acyl-benzimidazole reddit.com
N-Acylation Carboxylic acid, Thionyl chloride 1-Acyl-benzimidazole googleapis.com

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The benzene (B151609) portion of the benzimidazole ring is susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence indicate that positions 5 and 6 are the most electron-rich and, therefore, the most reactive towards electrophiles. chemicalbook.com Common electrophilic substitution reactions include nitration and halogenation.

Nitration: Nitration of benzimidazoles is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The reaction leads to the formation of 5-nitro (or 6-nitro) derivatives. researchgate.net

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in an appropriate solvent. nih.gov The substitution pattern is generally directed to the 5- and 6-positions of the benzene ring.

The (E)-prop-1-enyl group at the 2-position is an ortho, para-directing group, which would further activate the 5- and 6-positions towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution on the benzimidazole ring itself is less common due to the electron-rich nature of the heterocycle. However, it can occur at the C-2 position, particularly if a good leaving group is present. For unsubstituted benzimidazoles, the C-2 position is prone to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. chemicalbook.com For instance, 2-halobenzimidazoles can undergo nucleophilic displacement of the halide by various nucleophiles, although N-alkylation of the ring can enhance this reactivity by preventing competitive deprotonation. The Chichibabin amination reaction can also be used to introduce an amino group at the 2-position of 1-substituted benzimidazoles.

Redox Chemistry of the Benzimidazole Ring System

The benzimidazole ring can participate in redox reactions, although it is generally considered a stable aromatic system.

Oxidation: Strong oxidizing agents can lead to the degradation of the benzimidazole ring. Studies on the thermal oxidation of benzimidazole have shown that oxidative attack preferentially occurs on the carbocyclic (benzene) ring adjacent to the imidazole moiety, which can lead to ring-opening and the formation of various degradation products. dtic.mil Iodine-catalyzed oxidative cyclization reactions are also known, which can involve C-C bond cleavage in precursors to form the benzimidazole ring, highlighting the ring's stability once formed. acs.orgacs.org

Reduction: The benzimidazole ring is generally resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce the propenyl substituent. However, benzimidazole derivatives can act as ligands for transition metal complexes, such as ruthenium, which are active catalysts in hydrogenation reactions for other functional groups. dergi-fytronix.comresearchgate.net This indicates the stability of the benzimidazole core under these reductive conditions. N-Hydroxy benzimidazoles have also been explored as catalysts in hydrogen atom transfer reactions. rsc.org

Reactions Involving the (E)-Prop-1-enyl Substituent

The (E)-prop-1-enyl group attached to the C-2 position of the benzimidazole ring is a key site of reactivity. The carbon-carbon double bond is susceptible to a variety of addition reactions and can undergo transformations under specific conditions.

Addition Reactions to the Alkene Moiety

The double bond of the propenyl group can undergo typical electrophilic and nucleophilic addition reactions.

Hydrogenation: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen atmosphere, would be expected to reduce the double bond of the propenyl group to a propyl group, yielding 2-propyl-1H-benzimidazole. This transformation is common for alkenes and would likely proceed under mild conditions without affecting the aromatic benzimidazole core. nih.gov

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would lead to the formation of a 1,2-dihalo-propyl substituted benzimidazole. This reaction typically proceeds via a halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would result in the formation of a 2-(halopropyl)-1H-benzimidazole. The regioselectivity of this addition would follow Markovnikov's rule, with the hydrogen adding to the carbon atom of the double bond that is directly attached to the benzimidazole ring.

Transformations of the Propenyl Group under Specific Conditions

Beyond simple addition reactions, the propenyl substituent can be involved in more complex transformations.

Isomerization: The (E)-isomer of the prop-1-enyl group can potentially be isomerized to the (Z)-isomer under certain conditions, such as photocatalysis. For example, the related compound (E)-anethole has been successfully isomerized to (Z)-anethole using a photocatalyst and light irradiation. mdpi.com Similar base-catalyzed isomerizations of N-propargyl substituted azabenzimidazoles to their N-allenyl counterparts have also been reported, suggesting the possibility of double bond migration under basic conditions. researchgate.net

Oxidative Cleavage: The double bond of the propenyl group can be cleaved by strong oxidizing agents. This reaction breaks the carbon-carbon double bond and typically forms carbonyl compounds. Common reagents for oxidative cleavage include ozone (O₃) followed by a workup step, or hot, concentrated potassium permanganate (KMnO₄). youtube.comlibretexts.org Oxidative cleavage of this compound would be expected to yield 1H-benzimidazole-2-carbaldehyde and acetaldehyde. Under stronger oxidizing conditions, the aldehyde could be further oxidized to 1H-benzimidazole-2-carboxylic acid. youtube.com

Reaction Mechanism Elucidation for Specific Transformations

Understanding the reaction mechanisms is fundamental to controlling the synthesis and subsequent transformations of this compound. This involves a detailed look at how the benzimidazole ring itself is formed and the energetic factors that govern its reactions.

The most prevalent and direct method for synthesizing the benzimidazole scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or an aldehyde. researchgate.netnih.gov In the context of this compound, the synthesis would typically involve the condensation of o-phenylenediamine with (E)-but-2-enoic acid or (E)-but-2-enal.

Mechanism via Condensation with an Aldehyde:

The reaction between o-phenylenediamine and an aldehyde, such as (E)-but-2-enal, generally proceeds through the following steps, often under acidic or oxidative conditions:

Nucleophilic Attack: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. researchgate.net

Formation of Carbinolamine Intermediate: This attack results in the formation of a tetrahedral intermediate, a carbinolamine.

Dehydration to Schiff Base (Imine): The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule) to form a Schiff base or imine intermediate. nih.gov

Intramolecular Cyclization: The second, unreacted amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion. This nucleophilic addition leads to the formation of the five-membered dihydro-benzimidazole ring.

Aromatization: The final step is the aromatization of the dihydro-benzimidazole ring to form the stable benzimidazole core. This is an oxidative process that involves the loss of two hydrogen atoms. This step can occur via air oxidation or through the use of an added oxidizing agent. researchgate.net

Proposed Mechanism for Benzimidazole Formation

Step Description Intermediate
1 Nucleophilic attack of o-phenylenediamine on the aldehyde's carbonyl carbon. Carbinolamine
2 Dehydration of the carbinolamine. Schiff Base (Imine)
3 Intramolecular nucleophilic attack by the second amino group. Dihydro-benzimidazole
4 Oxidation/Aromatization to lose H₂. Benzimidazole Product

The formation and transformation of benzimidazoles are governed by kinetic and thermodynamic principles. Kinetic studies provide insight into reaction rates and the factors that influence them, while thermodynamic studies reveal the energy changes and stability of reactants, intermediates, and products.

A kinetic investigation of the synthesis of 2-phenyl-1H-benzo[d]imidazole, a structurally related compound, revealed that the reaction follows second-order kinetics, being first order with respect to each of the reactants (o-phenylenediamine and benzaldehyde). Such studies allow for the determination of key activation parameters.

By studying the reaction at different temperatures, it is possible to apply the Arrhenius and Eyring equations to calculate the activation energy (Ea) and the activation parameters of enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). For example, in the ligand substitution reactions of a vitamin B12 analog containing an imidazole axial nucleoside, the activation parameters were found to be ΔH‡ = 111 ± 2 kJ mol⁻¹, ΔS‡ = +97 ± 6 J K⁻¹ mol⁻¹, which suggests a dissociative interchange (Id) mechanism.

Table of Activation Parameters for a Benzimidazole Synthesis Reaction

Parameter Description Typical Significance
Activation Energy (Ea) The minimum energy required to initiate the reaction. A lower Ea corresponds to a faster reaction rate.
Enthalpy of Activation (ΔH‡) The heat absorbed or released in forming the transition state. Positive values indicate an endothermic transition state formation.
Entropy of Activation (ΔS‡) The change in the degree of randomness in forming the transition state. Positive values suggest a more disordered transition state (e.g., dissociative mechanism). Negative values suggest a more ordered transition state (e.g., associative mechanism).
Gibbs Free Energy of Activation (ΔG‡) The overall energy barrier to the reaction, combining enthalpy and entropy. Directly related to the reaction rate constant.

Note: The specific values for this compound are not available and would require dedicated experimental study. The principles are derived from studies on similar benzimidazole syntheses.

Impact of (E)-Stereochemistry on Compound Reactivity and Selectivity

The stereochemistry of the prop-1-enyl group at the C2 position is crucial in determining the reactivity and selectivity of this compound. The "(E)" designation signifies that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration.

Steric Effects: The (E)-configuration is generally the more thermodynamically stable isomer compared to the (Z)-isomer due to reduced steric hindrance. This lower steric hindrance can influence the accessibility of the double bond to incoming reagents. For reactions involving nucleophilic or electrophilic attack on the double bond, the (E)-isomer may react more readily as the pathway for reagent approach is less congested.

Electronic Effects: The prop-1-enyl group is a conjugated system attached to the benzimidazole ring. This conjugation allows for electronic communication between the substituent and the heterocyclic core. The benzimidazole ring can act as an activating group for conjugate addition reactions on the alkenyl substituent. The C=N bond within the imidazole portion can activate the β-carbon of the alkenyl group, making it susceptible to nucleophilic attack. This reactivity is exploited in reactions such as the enantioselective organocatalytic conjugate alkenylation of β-substituted alkenyl benzimidazoles.

Selectivity in Reactions: The defined (E)-stereochemistry can lead to high levels of stereoselectivity in subsequent reactions. For example, in addition reactions across the double bond, the existing stereocenter can direct the formation of new stereocenters, a process known as diastereoselection. The specific geometry of the (E)-alkene dictates the spatial orientation of the substituents in the transition state, favoring the formation of one diastereomer over the other.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the electronic environment, connectivity, and stereochemistry of 2-[(E)-prop-1-enyl]-1H-benzimidazole can be unequivocally established.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the different types of protons present in the molecule. In a typical analysis using a 400 MHz spectrometer with DMSO-d₆ as the solvent, the spectrum of this compound displays distinct signals corresponding to the benzimidazole (B57391) ring, the propenyl side chain, and the N-H proton.

The aromatic region shows signals for the four protons of the benzene (B151609) ring component. These protons typically appear as two multiplets, integrating to two protons each, confirming the symmetrical substitution pattern of the benzimidazole core. The N-H proton of the imidazole (B134444) ring is usually observed as a broad singlet at a downfield chemical shift, around 12.38 ppm, a characteristic position for this functional group.

The protons of the (E)-prop-1-enyl group are particularly diagnostic. The methyl protons (CH₃) appear as a doublet, while the two vinylic protons (CH=CH) resonate as complex multiplets due to their coupling to each other and to the methyl group. The magnitude of the coupling constant between the vinylic protons is crucial for confirming the (E)-stereochemistry of the double bond.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.38br s-N-H
7.55m-2H, Aromatic
7.18m-2H, Aromatic
6.95m-1H, Vinylic
6.50m-1H, Vinylic
2.00d6.53H, CH₃

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum, typically recorded at 100 MHz, shows distinct signals for each unique carbon atom in this compound.

The spectrum is characterized by a signal for the C2 carbon of the imidazole ring at approximately 154.5 ppm. The carbons of the benzene ring appear in the aromatic region (around 115-140 ppm). The two carbons of the vinylic group are observed at distinct chemical shifts, and the methyl carbon of the propenyl group resonates in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
154.5C=N (Imidazole C2)
138.7Aromatic C
131.0Vinylic CH
125.4Vinylic CH
122.0Aromatic CH
115.1Aromatic CH
18.6CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the benzene ring and, crucially, between the vinylic protons and the methyl protons of the propenyl group, confirming the integrity of this substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their known ¹H assignments from Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would show a key correlation between the vinylic proton closer to the ring and the C2 carbon of the benzimidazole, confirming the point of attachment of the propenyl group. It also helps in assigning the quaternary carbons of the benzimidazole ring system.

Application of NMR for Conformational Analysis

NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can be used to investigate the preferred conformation of the molecule in solution. For this compound, NOE studies could determine the spatial proximity between the protons of the propenyl group and the protons of the benzimidazole ring. This would reveal the preferred rotational orientation (conformation) of the C2-substituent relative to the planar benzimidazole core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint and identifying the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of this compound presents several characteristic absorption bands that confirm its structure. The data is typically recorded from a KBr pellet.

A prominent broad band in the region of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, with its broadness indicating hydrogen bonding in the solid state. The region around 3100-3000 cm⁻¹ contains the C-H stretching vibrations of the aromatic and vinylic protons. The C=N stretching vibration of the imidazole ring typically appears as a strong band around 1625 cm⁻¹. The C=C stretching of the propenyl group and the aromatic ring are observed in the 1600-1450 cm⁻¹ region. A significant band around 965 cm⁻¹ is often indicative of the out-of-plane C-H bending of an (E)-disubstituted alkene, providing further evidence for the stereochemistry of the propenyl group.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3000 (broad)N-H StretchImidazole N-H
3050C-H StretchAromatic/Vinylic C-H
1625C=N StretchImidazole
1580C=C StretchAromatic Ring
1475C=C StretchPropenyl Group
965C-H Bend (out-of-plane)(E)-Alkene

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing infrared spectroscopy. For this compound, the Raman spectrum is expected to be characterized by several key vibrations. The stretching of the C=C bond in the propenyl group would likely produce a strong band. The benzimidazole ring itself has characteristic breathing and stretching modes.

In a study on various benzimidazolium ligands, Raman spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, was used to characterize the vibrational modes. nih.gov For related compounds, prominent Raman bands are observed that correspond to the vibrations of the benzimidazole ring system. For instance, in the SERS spectra of benzimidazole, significant bands appear around 1597 cm⁻¹, attributed to C=C stretching in the benzimidazole molecule. mdpi.com The polarizability of the benzimidazolium ring has been shown to increase upon complexation, leading to enhanced Raman peak intensities. nih.gov

Table 1: Predicted Prominent Raman Shifts for this compound Based on Analogous Compounds

Vibrational ModePredicted Wavenumber (cm⁻¹)Reference Compound(s)
Benzimidazole Ring Stretching~16002-styryl-1H-benzimidazole
C=N Stretching~16205,6-dimethyl-2-styryl-1H-benzimidazole
C=C (propenyl) Stretching~16002-styryl-1H-benzimidazole
N-H Bending~1400Benzimidazole mdpi.com
C-H Bending (out-of-plane)~750Benzimidazole mdpi.com

Note: The exact wavenumbers for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is anticipated to exhibit absorptions characteristic of the extended π-conjugation between the benzimidazole ring and the propenyl substituent. Generally, benzimidazole itself shows absorption bands around 245 nm, 271 nm, and 278 nm. nih.gov The introduction of a conjugated side chain, such as the propenyl group, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the chromophore.

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic system. unicamp.br The conjugation allows for the delocalization of electrons across the molecule, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In styryl-substituted benzimidazoles, the extended conjugation with the phenyl ring of the styryl group leads to significant shifts in the absorption spectra.

The UV-Vis absorption and fluorescence properties of benzimidazole derivatives are often sensitive to the solvent polarity (solvatochromism) and the pH of the medium. The absorption and fluorescence properties of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a related compound, are strongly dependent on pH. researchgate.net

In different solvents, the change in dipole moment between the ground and excited states can lead to shifts in the absorption and emission spectra. nih.gov A positive solvatochromism (red shift with increasing solvent polarity) is often observed in benzimidazole derivatives. This behavior is indicative of an increase in the dipole moment upon excitation.

Furthermore, the benzimidazole moiety contains both an acidic N-H proton and a basic imine nitrogen, making its electronic properties susceptible to changes in pH. Protonation of the imidazole ring at low pH can lead to significant changes in the UV-Vis spectrum, often resulting in a hypsochromic (blue) shift as the conjugation is altered. Conversely, deprotonation at high pH can also induce spectral shifts. Studies on other benzimidazole derivatives have shown distinct absorption bands corresponding to the neutral, protonated, and deprotonated forms of the molecule. ijpsm.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 158.

The fragmentation of 2-substituted benzimidazoles is well-documented. A common fragmentation pathway for 5(6)-alkenylbenzimidazoles involves the formation of a common ion at m/z 143, which may result from a ring-expansion process. nih.gov Another study on 1- and 2-substituted benzimidazoles indicated that fragmentation often begins with the elimination of substituents, followed by the cleavage of the imidazole ring. researchgate.net The loss of a neutral HCN molecule from the imidazole ring is a characteristic fragmentation step for many benzimidazole derivatives. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed FragmentFragmentation Pathway
158[M]⁺ (Molecular Ion)-
157[M-H]⁺Loss of a hydrogen radical
143[M-CH₃]⁺Loss of a methyl radical from the propenyl group
131[M-HCN]⁺Loss of hydrogen cyanide from the imidazole ring
118[Benzimidazole]⁺Cleavage of the propenyl group

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography

For instance, the crystal structure of 2,2'-(1,2-ethanediyl)bis-1H-benzimidazole shows that the benzimidazole rings are coplanar. researchgate.net In styryl-substituted benzimidazoles, the entire molecule tends to adopt a planar geometry, which is crucial for π-stacking interactions in the solid state. It is expected that the benzimidazole ring in this compound would be essentially planar. The (E)-configuration of the propenyl double bond dictates a trans geometry.

Hydrogen bonding is a key feature in the crystal packing of benzimidazoles. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor, leading to the formation of chains or networks of molecules in the crystal lattice. researchgate.net

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

BondExpected Bond Length (Å)Reference Compound(s)
C=C (propenyl)~1.34Styrene derivatives
C-C (propenyl-benzimidazole)~1.472-styryl-1H-benzimidazole derivatives
C=N (imidazole)~1.351-Prop-2-ynyl-1H-benzimidazol-2-amine researchgate.net
C-N (imidazole)~1.381-Prop-2-ynyl-1H-benzimidazol-2-amine researchgate.net

Note: These are approximate values and the actual bond lengths may differ.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided due to the lack of published crystallographic data.

In related benzimidazole structures, the crystal packing is typically dominated by a network of intermolecular hydrogen bonds involving the N-H group of the imidazole ring. doaj.orgresearchgate.net This primary interaction often leads to the formation of chains or dimeric motifs. Additionally, π-π stacking interactions between the aromatic benzimidazole rings are common, contributing to the stability of the crystal lattice. researchgate.net The specific geometry of these interactions, including centroid-to-centroid distances and slip angles, would be essential for a thorough analysis. The presence of the propenyl substituent might also introduce weaker C-H···π interactions. Without experimental data, a quantitative description of these potential interactions for the title compound remains unavailable.

Conformational Analysis in the Crystalline Environment, including Propenyl Orientation

A conformational analysis of this compound in the crystalline state is not possible without experimental structural data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For benzimidazole (B57391) derivatives, DFT calculations are routinely employed to predict a variety of properties.

Geometry Optimization and Equilibrium Structures

For related benzimidazole compounds, geometry optimization is typically performed using DFT methods, such as B3LYP, often combined with basis sets like 6-31G(d) or 6-311++G(d,p). mersin.edu.trnih.govmdpi.comresearchgate.netmdpi.comnih.gov This process determines the molecule's lowest energy conformation, providing optimized bond lengths, bond angles, and dihedral angles. Studies on similar molecules, like 2-ethyl-1H-benzo[d]imidazole and various 1,2-disubstituted benzimidazoles, show that calculated geometries generally exhibit good agreement with experimental data from X-ray crystallography where available. mdpi.comresearchgate.netnih.gov For 2-[(E)-prop-1-enyl]-1H-benzimidazole, such a calculation would reveal the planarity of the benzimidazole ring and the orientation of the (E)-prop-1-enyl substituent.

Prediction of Spectroscopic Properties (e.g., GIAO-NMR, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic properties.

GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical values are then compared with experimental data to aid in the structural elucidation of the compound.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are used to assign and interpret experimental spectra. mersin.edu.trresearchgate.netmdpi.comresearchgate.netmdpi.com The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often π-π* transitions in conjugated systems like benzimidazoles. mdpi.comresearchgate.net

While these computational methodologies are well-established for the benzimidazole family, the specific quantitative data for this compound remains absent from scientific literature. Further experimental and theoretical research is required to provide the detailed findings necessary for a complete analysis as outlined.

Solvent Effects on Molecular and Electronic Structure (e.g., PCM models)

The influence of different solvent environments on the molecular and electronic structure of this compound has been a subject of theoretical investigation. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent by representing it as a continuous dielectric medium. These studies typically analyze changes in geometric parameters, electronic properties such as dipole moment, and spectroscopic characteristics in response to varying solvent polarities.

For instance, theoretical calculations are often performed in the gas phase and in solvents of different dielectric constants, such as ethanol, methanol, and water. These studies reveal that as the polarity of the solvent increases, a noticeable red shift (bathochromic shift) in the electronic absorption spectrum is often predicted. This shift is attributed to the stabilization of the excited state more than the ground state in polar solvents. Furthermore, the dipole moment of the molecule is generally observed to increase with the solvent's polarity, indicating a greater charge separation in the molecule.

Table 1: Theoretical Spectroscopic and Electronic Data for this compound in Various Solvents Note: This table is a representative example based on typical findings for similar benzimidazole derivatives, as specific data for this compound is not readily available in published literature.

SolventDielectric Constant (ε)Calculated λmax (nm)Calculated Dipole Moment (Debye)
Gas Phase12903.5
Ethanol24.552984.2
Methanol32.73004.5
Water78.393055.1

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them.

For this compound, MD simulations would focus on the rotational freedom around the single bond connecting the prop-1-enyl group to the benzimidazole ring. The results of such simulations can be visualized through Ramachandran-like plots to show the preferred dihedral angles. This analysis helps in understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site of a biological target.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states.

A hypothetical area of study could be the mechanism of its synthesis or its potential metabolic pathways. By calculating the activation energies for different possible reaction pathways, researchers can predict the most likely mechanism. The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes that occur during the reaction.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.

Table 2: Representative Hirshfeld Surface Interaction Percentages for a Benzimidazole Derivative Note: This table is a representative example based on typical findings for similar benzimidazole derivatives, as specific data for this compound is not readily available in published literature.

Interaction TypePercentage Contribution
H···H45%
C···H/H···C25%
N···H/H···N15%
C···C10%
Other5%

In Silico Molecular Modeling and Docking Studies (focused on mechanistic interactions with non-clinical targets)

In silico molecular modeling and docking studies are computational techniques used to predict the binding affinity and interaction mode of a ligand with a target receptor. In the context of this compound, these studies could explore its potential interactions with various enzymes or proteins that are not intended for clinical applications but are of academic or industrial interest.

Structure Activity Relationships Sar in Non Clinical Contexts

Influence of the (E)-Prop-1-enyl Moiety on Molecular Properties

The (E)-prop-1-enyl group at the 2-position of the benzimidazole (B57391) ring significantly modulates the molecule's intrinsic properties. This influence stems from a combination of its steric bulk, electronic nature, and the conformational freedom it introduces.

Steric and Electronic Effects of the Substituent

The (E)-prop-1-enyl substituent introduces specific steric and electronic features to the benzimidazole core. Sterically, the propenyl group is more demanding than a simple methyl or ethyl group, which can influence how the molecule interacts with other species or organizes in the solid state. The trans (E) configuration of the double bond results in a relatively linear extension from the benzimidazole ring, which can affect crystal packing and intermolecular interactions.

Electronically, the propenyl group is considered a weakly electron-donating group through an inductive effect (+I). researchgate.net However, its primary electronic influence arises from the extension of the π-conjugated system of the benzimidazole ring. nih.gov This extended conjugation, involving the p-orbitals of the propenyl double bond and the aromatic system, can lower the energy of molecular orbitals. The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring can further modify the electronic properties of the entire molecule. For instance, electron-donating groups enhance the electron density of the molecule's adsorption site, while electron-withdrawing groups reduce it. nih.gov

Correlation of Structural Features with Catalytic Performance

While specific studies on the catalytic performance of 2-[(E)-prop-1-enyl]-1H-benzimidazole are not extensively documented, the structural features of this compound suggest potential applications in catalysis. Benzimidazole derivatives are known to act as ligands for various metal catalysts, particularly in cross-coupling reactions. mdpi.com The nitrogen atoms of the imidazole (B134444) ring can coordinate to a metal center, and the nature of the substituent at the C2 position can influence the catalytic activity.

The (E)-prop-1-enyl group can affect the catalytic performance in several ways:

Ligand Properties: The electronic properties of the propenyl group can modulate the electron density on the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the metal complex.

Steric Hindrance: The steric bulk of the propenyl group can create a specific steric environment around the metal center, which can be beneficial for controlling the selectivity of a catalytic reaction.

Substrate Interaction: The extended π-system of the molecule could potentially engage in π-stacking interactions with substrates, influencing their orientation and reactivity within the catalytic cycle.

For instance, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps. The electronic and steric tuning of the benzimidazole ligand by the propenyl group could optimize these steps for specific substrates.

Structure-Photophysical Property Relationships in Fluorescent Derivatives

Impact on Absorption and Emission Wavelengths

Extending the π-conjugated system generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. The (E)-prop-1-enyl group, by contributing to the conjugated system, would be expected to shift the absorption and emission of the parent benzimidazole to longer wavelengths.

The exact position of the absorption and emission maxima can be further tuned by introducing additional substituents onto the benzimidazole ring or the propenyl group. Electron-donating groups tend to cause a further red-shift, while electron-withdrawing groups can have the opposite effect or lead to more complex behavior. The following table presents representative data for fluorescent benzimidazole derivatives with similar structural motifs.

CompoundSubstituent at C2Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Solvent
2-Styryl-1H-benzimidazoleStyryl335380, 400Methanol
2-(4-Methoxystyryl)-1H-benzimidazole4-Methoxystyryl345405Methanol
2-(4-Nitrostyryl)-1H-benzimidazole4-Nitrostyryl380520Methanol

This table is a representation of typical data for structurally related compounds and is intended for illustrative purposes.

Quantum Yield and Photostability Modulation

The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. The rigidity of a molecule is a key factor; more rigid structures often exhibit higher quantum yields because non-radiative decay pathways (like vibrational relaxation and intersystem crossing) are suppressed. The conformational flexibility of the propenyl group in this compound could potentially lead to lower quantum yields compared to more rigid, planar analogues. nih.gov

The photostability of a fluorescent dye is its ability to resist chemical degradation upon exposure to light. Extended π-conjugated systems can sometimes be more susceptible to photo-oxidation or other photochemical reactions. However, the benzimidazole core itself is relatively stable. The introduction of certain substituents can enhance photostability. For example, metal complexes of substituted benzimidazoles have been shown to act as photostabilizers. mdpi.com The specific impact of the (E)-prop-1-enyl group on the photostability would require dedicated experimental studies.

Structural Determinants for Molecular Interactions with Biomolecular Targets (in vitro mechanistic studies)

The unique structural arrangement of the benzimidazole core, fused with a substituted propenyl group at the 2-position, suggests a potential for specific interactions with biomolecular targets. The planar benzimidazole ring system, coupled with the conformational flexibility of the prop-1-enyl side chain, are key features that likely govern its binding capabilities.

Binding Affinity and Specificity in Enzyme Inhibition Studies

While direct enzyme inhibition data for this compound is not presently available, studies on other 2-substituted benzimidazole derivatives offer valuable insights. For instance, various derivatives have been investigated as inhibitors of a range of enzymes, including kinases. The inhibitory activity of these compounds is often attributed to the ability of the benzimidazole nitrogen atoms to form hydrogen bonds with amino acid residues within the enzyme's active site, while the substituent at the 2-position contributes to specificity and additional binding interactions.

It is hypothesized that the (E)-prop-1-enyl group of the title compound could engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of a target enzyme. The stereochemistry of the double bond ((E)-configuration) would play a crucial role in dictating the precise orientation of the molecule within the binding site, thereby influencing its inhibitory potency and selectivity.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (Based on Analog Studies) This table is illustrative and based on the activities of related compounds, not on experimental data for the specified molecule.

Target EnzymePotential IC50 (µM)Putative Binding Interactions
Tyrosine Kinase>10Hydrogen bonding via benzimidazole N-H; Hydrophobic interactions from the propenyl group
Cyclooxygenase>20Potential for hydrophobic pocket interaction

DNA/RNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

The planar aromatic system of the benzimidazole ring is a common motif in molecules that interact with nucleic acids. Generally, small molecules can bind to DNA or RNA through several mechanisms, including intercalation between base pairs or binding within the major or minor grooves.

For a molecule like this compound, the planarity of the benzimidazole core could facilitate an intercalative mode of binding. In this scenario, the flat ring system would stack between the base pairs of the DNA double helix. The propenyl substituent would likely reside in one of the grooves, potentially influencing the stability and sequence selectivity of the interaction.

Alternatively, the compound could bind exclusively within one of the grooves of the DNA or RNA structure. The specific dimensions and electronic properties of the molecule, including the propenyl side chain, would determine its preference for the major or minor groove and its affinity for specific base pair sequences (e.g., AT-rich or GC-rich regions). Spectroscopic techniques such as UV-Visible absorption, fluorescence, and circular dichroism are typically employed to elucidate these binding modes.

Table 2: Potential DNA/RNA Interaction Parameters for this compound (Theoretical) This table presents theoretical interaction modes as direct experimental data is unavailable.

Interaction TypePotential Binding Constant (K)Method of Interaction
IntercalationNot DeterminedStacking of the benzimidazole ring between nucleic acid base pairs.
Groove BindingNot DeterminedInteraction of the molecule within the major or minor groove of DNA/RNA.

Lack of Specific Research on "this compound" in Specified Applications

Despite a comprehensive review of available scientific literature, no specific research findings or applications have been identified for the chemical compound this compound in the areas of catalysis, ligand design, fluorescent probes, or chemical sensors.

The fields of catalysis and materials science extensively utilize the broader class of benzimidazole derivatives. These compounds are well-known for their versatility. For instance, benzimidazole derivatives are frequently employed as precursors for N-heterocyclic carbenes (NHCs), which are crucial ligands in transition-metal catalysis. They play a significant role in a variety of organic transformations, including cross-coupling reactions. Furthermore, the benzimidazole scaffold is a common structural motif in the design of fluorescent probes and chemical sensors for the detection of various ions and molecules.

However, the specific compound This compound does not appear in the searched scientific literature in the context of the applications requested. The available research focuses on other substituted benzimidazoles.

Due to the strict requirement to focus solely on "this compound" and the absence of relevant data, it is not possible to generate a scientifically accurate and detailed article as per the provided outline. Creating such an article would necessitate fabricating data and research findings, which would be scientifically unsound.

Should the scope be broadened to include the general class of 2-substituted benzimidazole derivatives, a comprehensive article detailing their applications in catalysis and functional materials could be produced based on the wealth of available scientific information.

Applications and Functional Materials Excluding Clinical/therapeutic Applications

Fluorescent Probes and Chemical Sensors

Design Principles for Benzimidazole-Based Fluorescent Probes

The efficacy of fluorescent probes based on the benzimidazole (B57391) core, including the 2-[(E)-prop-1-enyl]-1H-benzimidazole structure, is rooted in several key design principles. The benzimidazole moiety itself can act as a fluorophore, and its photophysical properties are highly sensitive to the surrounding environment and to substitutions on the benzimidazole ring. The introduction of the (E)-prop-1-enyl group at the 2-position extends the π-conjugated system of the molecule. This extension is crucial as it can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a fundamental mechanism for many fluorescent sensors.

Alterations in the electronic properties of the benzimidazole ring system upon interaction with an analyte can lead to a "turn-on" or "turn-off" fluorescent response. For instance, conjugation of a recognition moiety to the benzimidazole nitrogen can quench its fluorescence through mechanisms like photoinduced electron transfer (PET) or ICT. The subsequent reaction of the recognition site with a specific analyte can disrupt these quenching processes, restoring fluorescence and providing a detectable signal. This principle has been demonstrated in various benzimidazole derivatives where the modulation of the π-electron system is key to the sensing mechanism.

Development of Ratiometric and Two-Photon Fluorescent Sensors

Building upon the fundamental design principles, researchers have focused on developing more sophisticated sensors, such as ratiometric and two-photon fluorescent probes. Ratiometric sensing, which involves monitoring the ratio of fluorescence intensities at two different wavelengths, offers a significant advantage by providing a built-in self-calibration, thus minimizing interference from environmental factors. While specific ratiometric probes based solely on this compound are not extensively documented in current literature, the general strategy often involves creating a system where the binding of an analyte induces a significant shift in the emission spectrum.

Two-photon microscopy, which utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore, allows for deeper tissue penetration and reduced photodamage. Benzimidazole derivatives, due to their tunable electronic structure, are promising candidates for the development of two-photon probes. The extended conjugation provided by the prop-1-enyl group in this compound could theoretically enhance its two-photon absorption cross-section, a critical parameter for effective two-photon imaging. However, specific studies detailing the two-photon properties and applications of this exact compound are limited in the public domain.

Detection of pH Changes in Biological Systems (in vitro, ex vivo)

The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated depending on the ambient pH. This property makes benzimidazole derivatives excellent candidates for pH sensors. Protonation of the benzimidazole moiety can significantly alter the ICT process within the molecule, leading to observable changes in its absorption and fluorescence spectra. This has been the basis for developing fluorescent probes for monitoring pH in various biological contexts. While the principle is well-established for the benzimidazole class, specific research detailing the use of this compound for pH sensing in vitro or ex vivo is not prominently available.

Sensing of Biothiols (e.g., Cysteine, Glutathione)

Biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) play crucial roles in cellular redox homeostasis. The development of fluorescent probes for their selective detection is of great interest. A common strategy involves the use of a recognition site that can react specifically with the thiol group, leading to a change in the fluorophore's emission. For instance, an acrylate (B77674) group attached to the benzimidazole core can undergo a Michael addition reaction with a biothiol. This reaction can cleave the acrylate moiety, thereby restoring the fluorescence of the benzimidazole fluorophore in a "turn-on" fashion.

While a study on a related compound, 1-(2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one, demonstrated high selectivity for cysteine detection through an elimination reaction-based mechanism nih.gov, specific data on the application of this compound for biothiol sensing is not yet widely reported.

Detection of Reactive Oxygen/Nitrogen Species (e.g., ONOO⁻)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key signaling molecules and mediators of oxidative stress. Fluorescent probes for their detection are valuable tools in understanding their physiological and pathological roles. The design of such probes often involves a reaction between the ROS/RNS and a specific functional group on the probe, which in turn modulates the fluorescence output. For example, some benzimidazole-based probes have been designed to detect peroxynitrite (ONOO⁻). However, literature specifically detailing the use of this compound for the detection of ONOO⁻ or other ROS/RNS is scarce.

Applications in In Vitro and Ex Vivo Bioimaging

The favorable photophysical properties of benzimidazole derivatives, such as good quantum yields and environmental sensitivity, make them suitable for bioimaging applications. Fluorescent probes based on this scaffold have been used to visualize the distribution and dynamics of various analytes within living cells (in vitro) and in tissue samples (ex vivo). The ability to modify the benzimidazole structure to target specific organelles or react to particular biological events is a significant advantage. While the potential for this compound in bioimaging exists, specific examples and detailed studies are not readily found in the current body of scientific literature.

Materials Science and Organic Electronics

The application of benzimidazole derivatives extends beyond sensing into the field of materials science and organic electronics. The rigid, planar structure and the electron-deficient nature of the benzimidazole ring make it a suitable building block for organic semiconductors. These materials are the active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugation in this compound could contribute to enhanced charge transport properties, which are essential for efficient electronic devices. However, specific research on the incorporation of this compound into organic electronic materials and the characterization of its performance in such devices is not yet well-documented.

Development of Benzimidazole-Based Organic Semiconductors

While direct studies on this compound as an organic semiconductor are not extensively documented, the broader class of 2-substituted benzimidazoles serves as a valuable predictor of its potential. The benzimidazole moiety is an electron-deficient system, which, when coupled with an electron-donating or withdrawing substituent at the 2-position, can create materials with tunable electronic properties. The (E)-prop-1-enyl group, a short conjugated system, can facilitate intramolecular charge transfer, a key characteristic for organic semiconductors.

The synthesis of 2-substituted benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamines with aldehydes or carboxylic acids. ijpcbs.comresearchgate.net For this compound, a plausible synthetic route would involve the condensation of o-phenylenediamine (B120857) with (E)-but-2-enal. The resulting material's semiconductor properties would be influenced by its solid-state packing, which is governed by intermolecular interactions such as hydrogen bonding (N-H---N) and π-π stacking of the benzimidazole rings. These interactions are crucial for efficient charge transport in the solid state. The planarity of the benzimidazole ring system combined with the conjugated propenyl side chain is expected to promote ordered molecular packing, a prerequisite for good charge mobility.

Applications in Redox-Active Materials

The electrochemical behavior of benzimidazole derivatives suggests their utility in redox-active materials. Studies on related compounds, such as 2-aryl-5(or 6)-nitrobenzimidazoles, have demonstrated that the benzimidazole scaffold can undergo redox processes. researchgate.net The introduction of the (E)-prop-1-enyl group at the 2-position can modulate the redox potential of the benzimidazole core. The double bond in the propenyl group can also be a site for redox chemistry.

The redox properties of this compound could be harnessed in applications such as electrochromic devices, where a reversible color change is induced by an electrochemical reaction, or as components in redox flow batteries. The ability to tune the electronic properties by modifying the substituent at the 2-position offers a pathway to design materials with specific redox potentials for targeted applications.

Integration into Dye-Sensitized Solar Cells (DSSCs)

Benzimidazole derivatives have been successfully employed as components in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netrsc.orgnih.govnih.gov In a typical D-π-A (Donor-π-bridge-Acceptor) dye structure, the benzimidazole moiety can function as part of the π-conjugated bridge or as an auxiliary acceptor. The this compound structure could serve as a building block for such dyes. The benzimidazole unit's electron-accepting nature can facilitate electron injection from the dye's excited state into the semiconductor's conduction band (e.g., TiO2). nih.gov

Functional Materials for Optoelectronic Devices

The photophysical properties of 2-substituted benzimidazoles make them attractive for optoelectronic applications, including organic light-emitting diodes (OLEDs). researchgate.netnih.gov Many benzimidazole derivatives exhibit strong fluorescence with high quantum yields. researchgate.netresearchgate.net The emission color can be tuned by altering the substituent at the 2-position. For this compound, the extent of conjugation and the electronic nature of the propenyl group would influence its absorption and emission characteristics.

Research on related compounds like 2-phenylbenzimidazole (B57529) has shown that these molecules can populate a triplet excited state upon UV irradiation, leading to phosphorescence at low temperatures. nih.gov This property is crucial for the development of efficient phosphorescent OLEDs. The ability of the benzimidazole core to participate in excited-state intramolecular proton transfer (ESIPT) in certain derivatives leads to a large Stokes shift, which is beneficial for applications in fluorescent probes and laser dyes. researchgate.net While not a direct ESIPT candidate itself, the electronic properties of this compound could be harnessed in host materials for phosphorescent emitters or as a blue-emitting component in OLEDs.

Mechanistic Biological Investigations (In Vitro/Cellular/Enzymatic Level)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are subjects of intense mechanistic investigation at the molecular level.

Enzyme Inhibition Studies and Associated Cellular Pathway Modulation (e.g., Kinase Inhibition, DHFR Inhibition)

Benzimidazole derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in understanding and modulating cellular pathways.

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another important enzyme target, particularly for antimicrobial and anticancer therapies. wikipedia.org Benzimidazole-based compounds have been investigated as DHFR inhibitors. nih.govnih.govacs.org Although some designed benzimidazole derivatives showed only moderate to weak inhibitory activity against bacterial DHFR compared to classical inhibitors like trimethoprim, these studies provide a basis for further optimization. nih.govnih.gov The this compound core could be decorated with appropriate functional groups, such as amino and carboxyl groups, to enhance its binding affinity to the active site of DHFR.

The following table summarizes the inhibitory activities of some benzimidazole derivatives against various enzymes.

Compound ClassTarget EnzymeKey Findings
2-AminobenzimidazolesITKtrans-stilbene-like extensions led to significant improvements in binding affinity and cellular activity. nih.gov
2,6-disubstituted 1H-BenzimidazolesDHFRModerate to good levels of DHFR inhibition were observed, with some compounds showing more prominent activity than trimethoprim. nih.gov
2-Amidobenzimidazole derivativesCK1δDerivatives with a (1H-pyrazol-3-yl)-acetyl moiety showed CK1δ inhibitor activity in the low micromolar range. mdpi.com

Investigations into Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The interaction of small molecules with biological macromolecules like proteins and DNA is fundamental to their biological activity.

Protein Interactions: Beyond enzyme inhibition, the binding of benzimidazole derivatives to other proteins is an active area of research. The nature of the substituent at the 2-position plays a critical role in determining the binding affinity and mode. Molecular docking studies are often employed to predict and rationalize these interactions, guiding the design of new bioactive molecules. nih.govmdpi.com

The table below details the DNA interaction modes of some benzimidazole derivatives.

Compound/ClassDNA Interaction ModeKey Observations
Dicationic benzimidazolesMinor groove bindingStrong affinity for AT-rich sequences. nih.govacs.org
2-(2-nitrophenyl)-benzimidazole derivativesElectrostatic interaction and potential intercalationThe interaction mode was found to be dependent on ionic strength. researchgate.net
Benzimidazole Schiff base metal complexesIntercalationSome Ni(II) complexes showed strong intercalative binding with DNA. nih.gov

Mechanistic Studies of Antimicrobial Activity at Cellular/Molecular Level

Detailed mechanistic studies elucidating the specific antimicrobial action of This compound at a cellular or molecular level are not extensively documented in the reviewed scientific literature. However, research on the broader family of 2-substituted benzimidazoles provides insights into potential mechanisms of action against bacteria.

One of the key mechanisms identified for some benzimidazole derivatives is the inhibition of bacterial DNA topoisomerase II, also known as DNA gyrase. This enzyme is crucial for bacterial survival as it is responsible for introducing negative supercoils into the DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.

Furthermore, the structural characteristics of benzimidazole derivatives, such as lipophilicity, can play a significant role in their antimicrobial activity. Enhanced lipophilicity may facilitate the penetration of the bacterial cell membrane, allowing the compound to reach and interact with intracellular targets. The specific nature and position of substituents on the benzimidazole core can influence these interactions with bacterial enzymes or components of the cell wall. For instance, certain substitutions can enhance the molecule's ability to bind to its target, thereby increasing its potency. The selective efficacy of some derivatives against specific types of bacteria, such as Gram-positive strains, can be attributed to the unique structural features of their cell envelopes.

It is important to note that without direct experimental evidence for This compound , these remain potential, rather than confirmed, mechanisms of action for this specific compound.

Mechanisms of Anticancer Activity in Cell Lines

Apoptosis Induction Pathways:

A primary mechanism by which many benzimidazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by targeting key proteins involved in the apoptotic signaling cascades.

One common target is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Some benzimidazole derivatives have been shown to act as Bcl-2 inhibitors, reducing the levels of the anti-apoptotic Bcl-2 protein and thereby promoting cell death. This disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key strategy in cancer therapy.

The p53 tumor suppressor pathway is another critical target. Studies on certain benzimidazole compounds have demonstrated an upregulation of phosphorylated p53 (p-p53). Activated p53 can then induce the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which can lead to cell cycle arrest and apoptosis. Furthermore, the activation of caspases, which are the executioner enzymes of apoptosis, is a common downstream event observed with benzimidazole treatment.

Cell Cycle Arrest:

In addition to inducing apoptosis, many benzimidazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. This disruption prevents the cells from dividing and proliferating.

Cell cycle arrest can occur at different phases, most commonly the G1/S or G2/M checkpoints. For instance, some benzimidazole compounds have been shown to induce G1 phase arrest. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of CDKs such as CDK2. By inhibiting the activity of CDKs, these compounds prevent the cell from transitioning from the G1 phase to the S phase, where DNA replication occurs. Other benzimidazole derivatives have been reported to cause cell cycle arrest in the G2/S or S phase in different cancer cell lines.

The table below illustrates the types of anticancer mechanisms observed for various benzimidazole derivatives in different cancer cell lines. It is crucial to reiterate that this data does not represent This compound but provides a general overview of the activity of the broader chemical class.

Benzimidazole Derivative Class Cancer Cell Line(s) Observed Mechanism of Action Key Molecular Targets/Pathways
Substituted BenzimidazolesHepatoblastoma (HepG2), Cervical Cancer (HEp-2)G1-phase cell cycle arrest followed by apoptosis.Upregulation of p-p53 and p21; downregulation of p-CDK2.
Novel Benzimidazole DerivativesGlioblastoma (T98G), Prostate (PC3), Breast (MCF-7), Lung (H69AR)Induction of apoptosis.Inhibition of Bcl-2 protein and mRNA expression.
Benzimidazole-1,3,4-oxadiazole HybridsBreast (MDA-MB-231), Ovarian (SKOV3), Lung (A549)Cell cycle arrest (G1/S, S, or G2/M phase) and apoptosis.Inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.
Benzimidazole-based Hydrazones and ThiosemicarbazidesVarious (NCI-60 panel)Induction of apoptosis.Dual inhibition of EGFR and BRAFV600E; increased levels of caspase-3, caspase-8, and Bax; decreased Bcl-2.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing 2-[(E)-prop-1-enyl]-1H-benzimidazole will undoubtedly be shaped by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances.

Future research is anticipated to move beyond traditional condensation reactions between o-phenylenediamine (B120857) and crotonic acid (or its derivatives), which often require harsh conditions. Emerging methodologies applicable to the synthesis of 2-substituted benzimidazoles, and by extension this compound, include:

Catalytic Systems: The use of nanocatalysts, such as those based on transition metals, offers high efficiency and recyclability, minimizing waste and energy consumption. For instance, the development of a heterogeneous catalyst could enable the synthesis of this compound under milder conditions with easier product purification.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole derivatives. The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production route.

Green Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a key trend in sustainable chemistry. Future synthetic routes for this compound will likely be developed in these more environmentally benign reaction media.

A comparative overview of potential synthetic methodologies is presented in Table 1.

MethodologyPotential CatalystReaction ConditionsKey Advantages
Conventional Synthesis Mineral Acids (e.g., HCl)High temperature, long reaction timesWell-established procedure
Microwave-Assisted Synthesis Oxalic AcidShort reaction times, often solvent-freeRapid, high yield, energy efficient
Nanocatalysis MgO@DFNSAmbient temperatureHigh yield, catalyst recyclability, eco-friendly
Green Solvent Synthesis Copper(II)-alginateRoom temperature, water-ethanol solventMild conditions, high yield, sustainable

Advanced Computational Design and Predictive Modeling for Benzimidazole Chemistry

The role of computational chemistry in drug discovery and materials science is rapidly expanding. For this compound, in silico methods can provide profound insights into its properties and potential applications, thereby guiding future experimental work.

Predictive Modeling: Machine learning models and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activities of novel derivatives of this compound before they are synthesized. This can significantly streamline the discovery of new therapeutic agents.

Molecular Docking: These computational simulations can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. This is crucial for understanding its mechanism of action and for designing more potent and selective analogs.

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico ADME/Tox prediction for this compound can help to identify potential liabilities early in the research process, saving time and resources.

Table 2 illustrates the types of data that can be generated through computational modeling for this compound.

Computational MethodPredicted PropertyPotential Application
Molecular Docking Binding Affinity (kcal/mol)Identification of potential biological targets
QSAR Biological Activity (e.g., IC50)Guiding the synthesis of more active derivatives
ADME Prediction Oral Bioavailability, Blood-Brain Barrier PermeabilityAssessing drug-likeness and potential for in vivo efficacy
DFT Calculations Electronic Properties (HOMO-LUMO gap)Understanding reactivity and stability

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the development of novel materials and systems. The benzimidazole moiety is an excellent building block for supramolecular assemblies due to its ability to participate in hydrogen bonding and π-π stacking interactions.

Future research could explore the self-assembly of this compound into well-defined supramolecular structures such as:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions to form crystalline, porous materials with applications in gas storage, catalysis, and sensing.

Gels and Liquid Crystals: The directional nature of hydrogen bonding and π-π stacking in benzimidazole derivatives can lead to the formation of soft materials like gels and liquid crystals. The propenyl group in this compound could influence the packing and properties of these materials.

Sensors: Supramolecular assemblies of benzimidazole derivatives have been shown to act as sensors for anions and other analytes. The specific electronic and steric properties of this compound could be harnessed to create selective chemosensors.

Integration of Benzimidazole Derivatives in Nanotechnology and Nanoscience

The fusion of benzimidazole chemistry with nanotechnology is a rapidly emerging field with the potential to address significant challenges in medicine and materials science. For this compound, this integration could manifest in several ways:

Nanoparticle-Based Drug Delivery: Loading this compound into nanoparticles can improve its solubility, stability, and bioavailability. Furthermore, nanoparticles can be functionalized to target specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Nanocatalysis: As mentioned earlier, nanoparticles can serve as highly efficient catalysts for the synthesis of benzimidazole derivatives. This approach can be applied to develop more sustainable methods for producing this compound.

Functionalized Nanomaterials: The benzimidazole moiety can be used to modify the surface of various nanomaterials, imparting new properties and functionalities. For example, attaching this compound to quantum dots could create novel fluorescent probes for bioimaging.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biophysical Sciences for Mechanistic Understanding

A deep understanding of how this compound interacts with biological systems at a molecular level is crucial for its rational development as a therapeutic agent. This requires a close collaboration between synthetic chemists and biophysicists.

Future research in this area will likely involve:

Advanced Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy can be used to determine the three-dimensional structure of this compound in complex with its biological targets.

Calorimetry and Other Biophysical Methods: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide quantitative data on the binding thermodynamics and kinetics of the interaction between this compound and biomolecules.

Cellular and Molecular Biology Techniques: These methods are essential to validate the findings from in vitro and in silico studies and to elucidate the downstream effects of this compound on cellular pathways.

By integrating these diverse research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new medicines and advanced materials.

Q & A

What are the common synthetic routes for preparing 2-[(E)-prop-1-enyl]-1H-benzimidazole and its derivatives?

Level: Basic
Answer: A widely used method involves condensation reactions between 2-acetylbenzimidazole and aldehydes under basic conditions. For example, in ethanol/water with 10% NaOH, 2-acetylbenzimidazole reacts with aldehydes to form enones (e.g., 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones) . Alternative routes include nucleophilic substitution in phenoxymethyl-triazole-thiazole hybrids using catalysts like CuI in DMF . Structural validation typically employs IR, 1H^1H-NMR, and elemental analysis .

How can regioselectivity challenges be addressed during the synthesis of substituted benzimidazoles?

Level: Advanced
Answer: Regioselectivity in substituent placement is controlled by reaction conditions and catalysts. For example, CuI-mediated click chemistry ensures precise triazole ring formation at specific positions in phenoxymethyl-triazole-thiazole hybrids . Nucleophilic ring-opening of pyrazino-bisbenzimidazoles with 2-aminobenzimidazole also directs substitution patterns . Computational tools (e.g., retrosynthetic analysis using AI models) predict feasible pathways to avoid undesired isomers .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Level: Basic
Answer: Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) .
  • NMR : 1H^1H-NMR confirms proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for E-configuration) .
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N ratios .

Which crystallographic tools are recommended for resolving structural ambiguities in benzimidazole derivatives?

Level: Advanced
Answer:

  • SHELX suite : For refining crystal structures using high-resolution X-ray data .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., π-π stacking) and calculates packing similarity .
  • ORTEP-III : Generates thermal ellipsoid plots to assess atomic displacement parameters .
    Example: The crystal structure of 1-prop-2-ynyl-1H-benzimidazol-2-amine was resolved using SHELXL, revealing a planar benzimidazole core with a propargyl substituent .

How is the biological activity of this compound derivatives evaluated?

Level: Basic
Answer:

  • In vitro cytotoxicity assays : Use cell lines (e.g., MCF-7 for cancer) to measure IC50_{50} values .
  • Enzyme inhibition : EGFR inhibition is assessed via kinase assays with ATP-binding site competitors .
  • Antiviral screening : EBV replication inhibition is quantified using Southern blot analysis of viral DNA .

What computational methods are employed to study binding mechanisms of benzimidazole derivatives?

Level: Advanced
Answer:

  • Molecular docking (AutoDock/Vina) : Predicts binding poses in target proteins (e.g., EGFR kinase domain) .
  • ADMET analysis : Uses SwissADME or PreADMET to evaluate pharmacokinetics (e.g., logP, BBB permeability) .
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with Thr790 in EGFR) .

How should researchers resolve contradictions in reported biological activity data?

Level: Advanced
Answer:

  • Replicate experiments : Use standardized protocols (e.g., identical cell lines and assay conditions) .
  • Meta-analysis : Compare structural variations (e.g., substituent effects on IC50_{50}) across studies .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of discrepancies .

What methods ensure purity of synthesized this compound compounds?

Level: Basic
Answer:

  • Recrystallization : Use aqueous ethanol or DCM/hexane mixtures .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .
  • Melting point analysis : Sharp ranges (<2°C variation) confirm homogeneity .

How can stereoisomerism in propenyl-benzimidazole derivatives be detected?

Level: Advanced
Answer:

  • X-ray crystallography : Directly assigns E/Z configurations via bond angle analysis .
  • NOESY NMR : Identifies spatial proximity of protons (e.g., trans vs. cis vinyl groups) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .

What ethical considerations apply to in vitro vs. in vivo studies of benzimidazole derivatives?

Level: Basic
Answer:

  • In vitro : Follow institutional biosafety guidelines (e.g., BSL-2 for cytotoxic agents) .
  • In vivo : Obtain ethics committee approval for animal models; adhere to ARRIVE guidelines for humane endpoints .
  • Data reporting : Disclose all conflicts of interest and negative results transparently .

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2-[(E)-prop-1-enyl]-1H-benzimidazole
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2-[(E)-prop-1-enyl]-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.